molecular formula C11H14N4O2S B6751530 N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide

N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide

Cat. No.: B6751530
M. Wt: 266.32 g/mol
InChI Key: BTLCVQYKXDROIG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring substituted with two methyl groups and a pyridine ring substituted with a methyl group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyridine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential antimicrobial properties and as a lead compound for developing new drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological processes in microorganisms, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylpyrazol-3-yl)acetamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides
  • 3(5)-Substituted Pyrazoles

Uniqueness

N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-8-4-5-12-7-10(8)18(16,17)14-11-6-9(2)13-15(11)3/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCVQYKXDROIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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